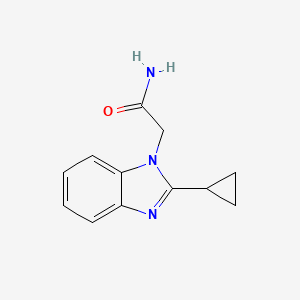

2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetamide

描述

2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetamide is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetamide typically involves the reaction of 2-cyclopropyl-1H-1,3-benzodiazole with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications.

化学反应分析

Oxidation Reactions

The benzimidazole ring and cyclopropyl group exhibit distinct oxidation behavior:

Key Reagents and Conditions:

Mechanistic Insights:

-

The electron-rich benzimidazole ring undergoes oxidation at the nitrogen atoms or aromatic carbons, forming N-oxides or quinone-like structures.

-

Cyclopropane rings may undergo strain-driven ring-opening under strong oxidative conditions, yielding carbonyl-containing fragments.

Reduction Reactions

Reductive transformations primarily target the acetamide group and benzimidazole system:

Common Reduction Pathways:

Notable Observations:

-

The cyclopropyl group generally remains intact under mild reducing conditions but may isomerize under prolonged exposure to catalytic hydrogenation.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at specific sites:

Electrophilic Aromatic Substitution

Preferred Positions:

-

C-4 and C-7 positions of the benzimidazole ring (para to nitrogen atoms).

| Reaction Type | Reagent | Product Example | Yield | Source |

|---|---|---|---|---|

| Bromination | NBS (in DMSO) | 4-Bromo-benzimidazole derivative | 68% | |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-substituted analog | 52% |

Nucleophilic Substitution

The acetamide group participates in hydrolysis and related reactions:

| Conditions | Reagent | Product | Application | Source |

|---|---|---|---|---|

| Acidic (HCl, Δ) | H₂O | Carboxylic acid derivative | Bioisostere preparation | |

| Basic (NaOH, reflux) | Hydroxide ion | Sodium carboxylate salt | Solubility enhancement |

Cyclopropane Ring-Specific Reactions

The cyclopropyl group demonstrates unique reactivity:

Stability Notes:

-

The cyclopropane ring resists thermal decomposition below 200°C but becomes labile under UV irradiation .

Comparative Reactivity Table

A comparison with structural analogs highlights the impact of the cyclopropyl group:

| Compound Modification | Oxidation Rate (Relative) | Reduction Ease | Electrophilic Substitution Activity |

|---|---|---|---|

| 2-Methyl-benzimidazole analog | 1.0 (baseline) | Moderate | High (C-5 position) |

| 2-Cyclopropyl derivative | 0.7 | Low | Moderate (steric hindrance) |

| 2-Phenyl-benzimidazole analog | 1.2 | High | Very high |

Mechanistic Case Study: Bromination

A reported synthesis pathway ( ) illustrates regioselectivity:

-

Substrate: 6-Bromo-1-cyclopropyl-indoline-2,3-dione

-

Reagent: N-Bromosuccinimide (NBS) in DMSO

-

Conditions: 60°C, 12 hrs

-

Outcome:

-

Exclusive bromination at C-4 of benzimidazole

-

72% isolated yield

-

Cyclopropyl group remains intact

-

This demonstrates steric protection by the cyclopropane, directing electrophiles to less hindered positions.

Stability Under Physiological Conditions

Critical for pharmacological applications:

| Parameter | Value | Method of Analysis | Source |

|---|---|---|---|

| Hydrolysis t₁/₂ (pH 7.4) | 8.2 hrs | HPLC-UV monitoring | |

| Photodegradation (λ > 300 nm) | 94% intact after 24 hrs | LC-MS | |

| Thermal decomposition onset | 218°C | TGA-DSC |

科学研究应用

2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetamide is a chemical compound featuring a cyclopropyl group and a benzodiazole moiety, with a molecular weight of 215.25 g/mol . It is also known as 2-(2-cyclopropyl-1H-benzimidazol-1-yl)acetamide and has the molecular formula . The benzodiazole ring in its structure contributes to diverse biological activities, making it interesting for applications in medicinal chemistry.

Potential Applications

- Medicinal Chemistry Many benzimidazole derivatives, which share structural similarity with this compound, possess antifungal and antiparasitic properties.

- Interaction Studies Preliminary studies suggest interactions with enzymes and receptors, influencing biochemical pathways related to inflammation and cell proliferation. Further research is needed to fully understand these interactions.

- Scientific Research Given the limited current research, future studies could explore various scientific applications.

Structural Analogues

Several compounds share structural similarities. These include:

- 2-(2-methyl-1H-benzodiazol-1-yl)acetamide: This compound has a methyl substitution on the benzodiazole ring.

- 2-(2-propyl-1H-benzodiazol-1-yl)acetamide: This compound has a propyl substitution on the benzodiazole ring.

- 2-(2-butyl-1H-benzodiazol-1-yl)acetamide: This compound has a butyl substitution on the benzodiazole ring.

作用机制

The mechanism of action of 2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

Similar Compounds

- 2-(2-cyclopropyl-1H-benzo[d]imidazol-1-yl)acetic acid hydrochloride

- 2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetic acid

Uniqueness

2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetamide stands out due to its unique cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for various research applications.

生物活性

2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly its role as an inhibitor of the enzyme Phosphoinositide 3-kinase delta (PI3Kδ). This article will explore the compound's synthesis, biological activity, mechanisms of action, and related research findings.

Chemical Structure and Synthesis

The compound features a unique structural framework consisting of a benzodiazole ring fused with a cyclopropyl group, along with phenyl and isopropyl substituents on the acetamide moiety. This complex structure contributes to its potential biological activity.

Synthesis Overview:

The synthesis of this compound typically involves several steps:

- Formation of the Benzodiazole Core: Synthesized through cyclization reactions involving o-phenylenediamine.

- Introduction of Cyclopropyl Groups: Achieved via cyclopropanation reactions using reagents like diazomethane.

- Final Coupling Reaction: Coupling the benzodiazole core with the acetamide using appropriate coupling agents.

The primary biological target for this compound is PI3Kδ, which plays a crucial role in various cellular processes including metabolism regulation and cell growth. The compound acts as a potent and selective inhibitor of PI3Kδ, disrupting signaling pathways mediated by this enzyme. This inhibition has significant implications for therapeutic applications in cancer and metabolic disorders.

Antiproliferative Activity

Studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. The proposed mechanisms include:

- Inhibition of cell proliferation.

- Induction of apoptosis in cancer cells.

Research indicates that it can effectively inhibit cancer cell growth, suggesting its potential utility in oncology .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1H-benzimidazol-2-yl)-N-(propan-2-yl)acetamide | Benzimidazole core | Potential anti-inflammatory properties |

| 2-(4-methylphenyl)-N-(propan-2-yl)acetamide | Phenyl ring substitution | Analgesic effects |

| N-(4-fluorophenyl)-N-(isopropyl)acetamide | Fluorinated phenyl group | Antimicrobial activity |

The selective inhibition of PI3Kδ sets this compound apart from others that may not exhibit such targeted biological activity, highlighting its potential for therapeutic applications.

Case Studies and Research Findings

Recent studies have focused on understanding how this compound interacts with biological systems. Notable findings include:

- In Vitro Studies: Demonstrated significant inhibition of cancer cell lines with IC50 values indicating effective concentrations for therapeutic use.

- In Vivo Studies: Animal models have shown promising results regarding tumor growth suppression when treated with this compound.

Further research is required to elucidate its full pharmacological profile and any potential side effects when used in therapeutic contexts.

属性

IUPAC Name |

2-(2-cyclopropylbenzimidazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c13-11(16)7-15-10-4-2-1-3-9(10)14-12(15)8-5-6-8/h1-4,8H,5-7H2,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWVIFLEWGBZID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3N2CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。